1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to natural nucleosides and has been studied for its potential antiviral properties. It is characterized by the presence of a fluorine atom at the 3-position of the oxolane ring and a methoxy group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: This intermediate undergoes glycosylation with a suitable pyrimidine base to form the nucleoside analog.
Deprotection: The benzoyl protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield deoxy derivatives.
Scientific Research Applications
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has been studied for various scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential antiviral properties, particularly against hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for viral infections.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its incorporation into viral DNA or RNA, leading to chain termination. The fluorine atom at the 3-position enhances its binding affinity to viral polymerases, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluorocytidine: A nucleoside analog used in antiviral and anticancer research.
5-Fluorouridine: A pyrimidine analog used in cancer treatment
Uniqueness
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to its specific structural modifications, which enhance its antiviral activity and stability compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H13FN2O6 |
---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |
InChI Key |
NLIAFPLGEYYQGR-PQLACBALSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.